

Methyl 2-chloro-5-nitrobenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 2-chloro-5-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Methyl 2-chloro-5-nitrobenzoate**, a key chemical intermediate in various industrial and research applications. This document outlines its chemical structure, IUPAC nomenclature, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

Methyl 2-chloro-5-nitrobenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a chloro group, and a nitro group.

IUPAC Name: **methyl 2-chloro-5-nitrobenzoate**^[1]

Chemical Structure:

The structure consists of a benzoate backbone with a chlorine atom at the second position and a nitro group at the fifth position relative to the methyl ester group.

Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 2-chloro-5-nitrobenzoate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₆ ClNO ₄	[1][2]
Molecular Weight	215.59 g/mol	[1]
Appearance	Solid	[3]
Melting Point	69-73 °C	[4]
Solubility	Soluble in methanol, insoluble in water.	[4]
CAS Number	6307-82-0	[1]

Synthesis of Methyl 2-chloro-5-nitrobenzoate

Methyl 2-chloro-5-nitrobenzoate is primarily synthesized through the esterification of 2-chloro-5-nitrobenzoic acid. The precursor, 2-chloro-5-nitrobenzoic acid, can be prepared by the nitration of o-chlorobenzoic acid.[5][6][7]

Experimental Protocol: Synthesis of 2-chloro-5-nitrobenzoic acid

This protocol details the synthesis of the precursor acid from o-chlorobenzoic acid.

Materials:

- o-chlorobenzoic acid
- Concentrated sulfuric acid (100%)
- Nitric acid (80%)
- Ice
- Distilled water

Procedure:

- In a reaction vessel, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid to form a solution.[\[6\]](#)
- Cool the solution to below 0°C using an ice-salt bath.[\[6\]](#)
- Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[\[6\]](#)
- Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.[\[6\]](#)
- After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.[\[6\]](#)
- Slowly heat the reaction mixture to 60°C.[\[6\]](#)
- Pour the heated mixture onto 400 grams of ice to precipitate the product.[\[6\]](#)
- Filter the crude 2-chloro-5-nitrobenzoic acid and recrystallize it from boiling water to achieve a pure product.[\[6\]](#)

Experimental Protocol: Esterification to Methyl 2-chloro-5-nitrobenzoate

This protocol outlines the conversion of 2-chloro-5-nitrobenzoic acid to its methyl ester.

Materials:

- 2-chloro-5-nitrobenzoic acid
- Methanol
- Anhydrous solvent (e.g., toluene)
- Polyfluoroalkanesulfonic acid catalyst

Procedure:

- Dissolve the 2-chloro-5-nitrobenzoic acid in an inert solvent such as toluene.
- Add the polyfluoroalkanesulfonic acid catalyst to the solution. The amount should be approximately 2-10 mol% relative to the nitrobenzoic acid.[8]
- Add an excess of methanol (300 to 600 mol%) to the reaction mixture.[8]
- Heat the solution to a temperature between 60°C and 120°C.[8]
- Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and remove the excess methanol and water formed during the reaction by distillation.
- The crude **Methyl 2-chloro-5-nitrobenzoate** can then be purified by crystallization.

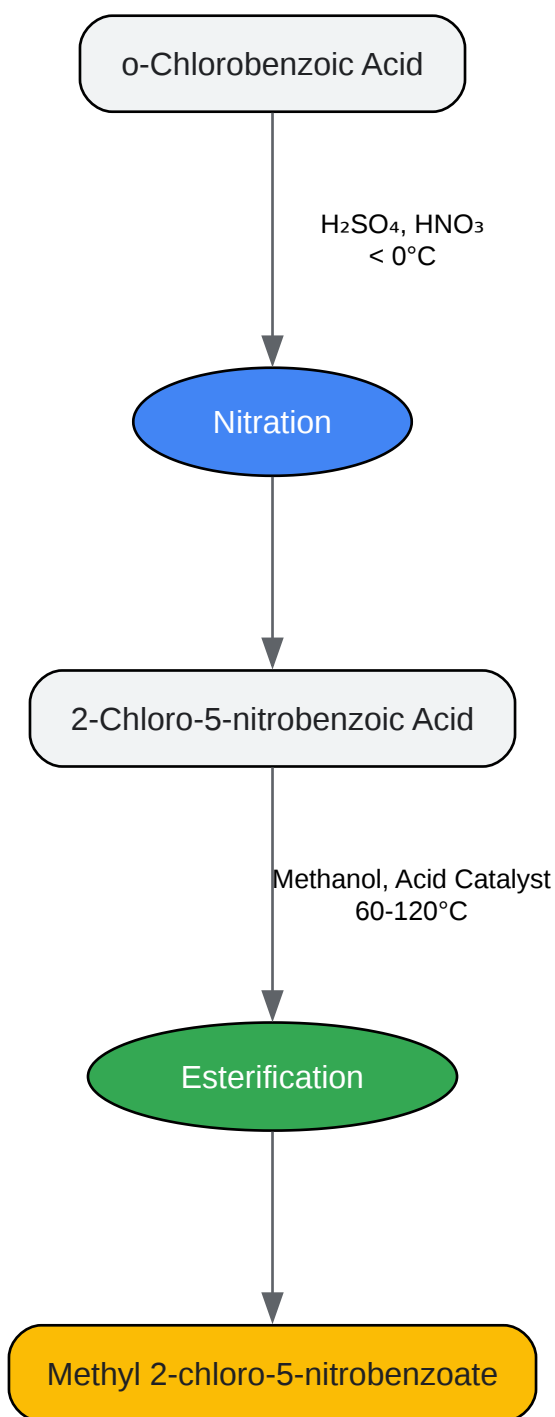
Applications in Research and Drug Development

Methyl 2-chloro-5-nitrobenzoate and its parent acid are valuable intermediates in the synthesis of a variety of organic molecules.[4]

- **Pharmaceuticals:** They serve as precursors for the synthesis of biologically active compounds, including anti-inflammatory, analgesic, and antibacterial agents.[2][7][9] For example, derivatives of 2-chloro-5-nitrobenzoic acid have shown potential as next-generation antibacterials.[9]
- **Agrochemicals:** This compound is utilized in the formulation of pesticides and herbicides.[2]
- **Dyes:** It is an important intermediate in the production of various dyestuffs.[4][7]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from o-chlorobenzoic acid to **Methyl 2-chloro-5-nitrobenzoate**.



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Synthesis of **Methyl 2-chloro-5-nitrobenzoate**.

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